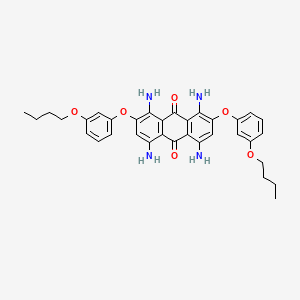

1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Reagents: Ammonia or primary amines

Conditions: High temperature and pressure, often in the presence of a catalyst

Attachment of Butoxyphenoxy Groups

Reagents: 3-Butoxyphenol and a suitable leaving group (e.g., halides)

Conditions: Nucleophilic substitution reaction, typically under basic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions

-

Preparation of Anthracene-9,10-dione Core

Starting Material: Anthracene

Reagents: Oxidizing agents such as potassium dichromate or chromium trioxide

Conditions: Reflux in an acidic medium

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.

Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.

Substitution: The butoxyphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halides, sulfonates, under basic or acidic conditions

Major Products

Oxidation Products: Nitro derivatives of the original compound

Reduction Products: Dihydro derivatives

Substitution Products: Various substituted anthracene derivatives depending on the reagents used

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the anthracene core can intercalate into DNA, affecting its function and stability. The butoxyphenoxy groups enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione

- 1,4,5,8-Tetraamino-2,7-bis(phenoxy)anthracene-9,10-dione

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione is unique due to the presence of butoxyphenoxy groups, which impart distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications requiring specific solubility profiles and reactivity patterns.

Biological Activity

1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione is a synthetic organic compound notable for its complex structure and potential biological activities. With the molecular formula C34H36N4O6 and a molar mass of approximately 596.684 g/mol, this compound features multiple amino and ether functional groups that enhance its solubility and reactivity in biological systems.

Chemical Structure and Properties

The compound is characterized by:

- Multiple Amino Groups : Four amino groups contribute to its reactivity.

- Butoxyphenoxy Substituents : Two butoxyphenoxy groups increase solubility and modify biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Interaction with Biological Macromolecules

- DNA Binding : Preliminary studies suggest that the compound can intercalate into DNA strands. This interaction may disrupt normal replication processes and transcriptional activities, potentially leading to cytotoxic effects in rapidly dividing cells.

- Cytochrome P450 Interaction : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions could influence metabolic pathways and affect the pharmacokinetics of co-administered drugs.

Antitumor Activity

In several studies focusing on anthraquinone derivatives, compounds similar to this compound have shown promising antitumor activity. For instance:

- Mechanism of Action : These compounds often block nucleoside transport and decrease the synthesis of DNA and RNA while inducing apoptosis via cytochrome c release from mitochondria .

- Case Studies : A study found that certain substituted anthracenediones exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Disperse Blue 1 | C₁₈H₁₄N₂O₄ | Known dye with a similar anthraquinone structure; used in textiles. |

| 1,4-Bis(butylamino)anthracene-9,10-dione | C₂₀H₁₈N₂O₂ | Contains fewer amino groups; studied for photophysical properties. |

| 9-Aminoanthracene | C₁₄H₉N | Simpler structure; important in organic electronics and photonics. |

The unique substitution pattern of this compound enhances its solubility and biological activity compared to simpler analogs.

Properties

CAS No. |

88600-88-8 |

|---|---|

Molecular Formula |

C34H36N4O6 |

Molecular Weight |

596.7 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C34H36N4O6/c1-3-5-13-41-19-9-7-11-21(15-19)43-25-17-23(35)27-29(31(25)37)34(40)30-28(33(27)39)24(36)18-26(32(30)38)44-22-12-8-10-20(16-22)42-14-6-4-2/h7-12,15-18H,3-6,13-14,35-38H2,1-2H3 |

InChI Key |

LHZXNUNBGIDWGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)OCCCC)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.